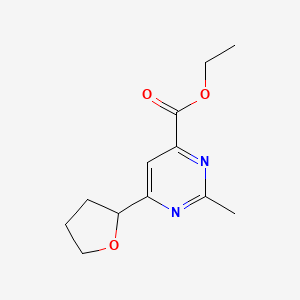

2-Metil-6-(oxolan-2-il)pirimidina-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate, otherwise known as EMOPC, is an important organic compound used in many scientific research applications. It has a variety of biochemical and physiological effects, and is used in many laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis y Análisis Espectral

Este compuesto se ha utilizado en la síntesis y el análisis espectral del 2-oxo-4-(3-(2,4,5-trifluorobenzamido)fenil)-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo-6-metilo (TFPPC). El estudio detalla el enlace de hidrógeno entre la cadena lateral carboxilato y el anillo dihidropirimidínico que lleva el grupo metilo .

Características Ópticas

Las características ópticas de la molécula de TFPPC se establecieron utilizando la relación polar, que se utilizó para pronosticar el cambio en la hiperpolarizabilidad .

Estudio del Potencial Electrostático

Se utilizaron simulaciones DFT para estudiar la banda de energía óptica entre las bandas de valencia y conducción y el potencial electrostático de la molécula .

Capacidades Antibacterianas

Se realizaron experimentos de acoplamiento para evaluar teóricamente las capacidades antibacterianas del compuesto químico. Se encontró que era más eficiente contra Staphylococcus aureus en términos de actividad antibacteriana .

Desarrollo de Fármacos

Las propiedades farmacológicas del compuesto pueden tenerse en cuenta para el futuro desarrollo de fármacos .

Actividades Antifibróticas

Se diseñó, sintetizó y evaluaron las actividades biológicas de una serie de nuevos derivados de 2-(piridin-2-il)pirimidina contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Se encontró que catorce compuestos presentaban mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC .

Inhibición de la Expresión de Colágeno

Los compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular in vitro .

Posibles Fármacos Antifibróticos

El estudio demostró que ciertos compuestos podrían desarrollarse como nuevos fármacos antifibróticos .

Mecanismo De Acción

Target of Action

The targets of a compound are the biological entities (usually proteins) that the compound interacts with. For pyrimidine derivatives, they have been shown to have a wide range of targets due to their diverse biological activities. For example, some pyrimidine derivatives have been found to have neuroprotective and anti-neuroinflammatory properties .

Mode of Action

This refers to how the compound interacts with its targets and the changes that result from this interaction. For instance, certain pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Biochemical Pathways

These are the series of chemical reactions that occur within a cell, in which the compound is involved. The pyrimidine derivatives mentioned earlier were found to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

This describes the molecular and cellular effects of the compound’s action. In the case of the pyrimidine derivatives, they showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . These interactions can influence the synthesis and regulation of nucleotides, impacting cellular functions and metabolic pathways.

Cellular Effects

Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-kB) and activating transcription factor 4 (ATF4), which are key regulators of inflammatory responses and stress pathways . Additionally, it can affect the expression of genes involved in apoptosis and cell survival, thereby influencing cell fate and function.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of DHODH, thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to alterations in gene expression and cellular metabolism, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical and pharmacological applications.

Propiedades

IUPAC Name |

ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTHCCYOVGJLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2CCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

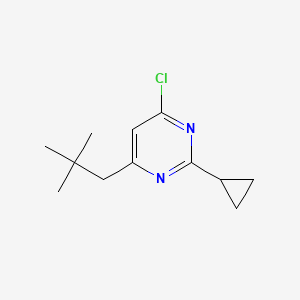

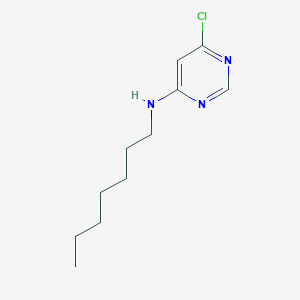

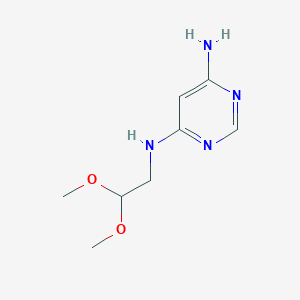

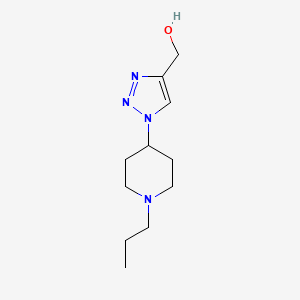

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

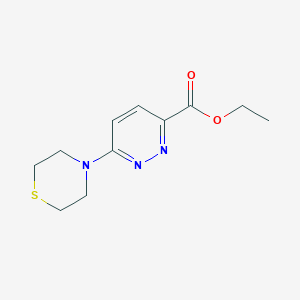

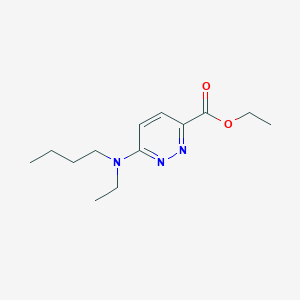

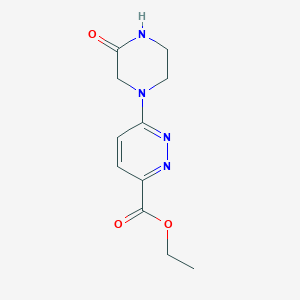

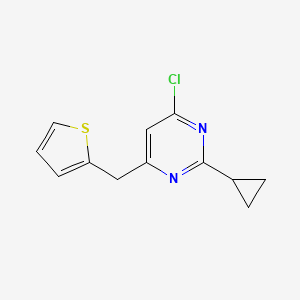

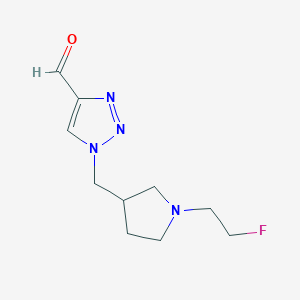

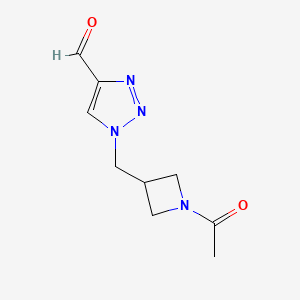

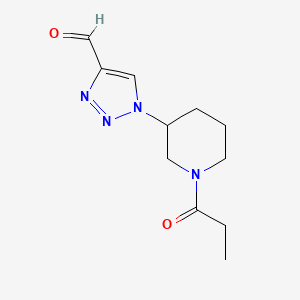

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)